N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide
Description
N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a but-2-ynamide group in the structure of this compound contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-3-5-11(16)15-12-8(2)17-13-9(12)6-4-7-10(13)14/h4,6-8,12H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWWQHFQJSMNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1C(OC2=C1C=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the But-2-ynamide Group: The but-2-ynamide group can be attached through a coupling reaction involving an alkyne and an amide precursor under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)acetamide
- N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-ynamide
- N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-3-ynamide
Uniqueness
N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
